(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H7ClOS and its molecular weight is 162.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Molecules related to (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol have been analyzed for their crystal structures. For example, a study by Girisha et al. (2016) investigated the hydrogen-bonded chains in chalcones, one of which is closely related to the chemical (Girisha, Yathirajan, Jasinski, & Glidewell, 2016). Additionally, Al-Refai et al. (2020) reported on the unexpected formation of a co-crystal containing a chalcone and a keto–enol tautomer, providing insights into the structural dynamics of such molecules (Al-Refai, Ali, Geyer, Harms, & Marsch, 2020).
Anticancer Potential
A 2005 study by Zhang et al. identified a compound structurally related to this compound as a novel apoptosis inducer with potential anticancer properties. This compound showed activity against several breast and colorectal cancer cell lines, highlighting the potential therapeutic applications of such chemicals (Zhang et al., 2005).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound have been explored in various studies. For instance, Abdel-Wahab et al. (2023) detailed the synthesis of a related heterocycle and confirmed its structure using spectroscopy (Abdel-Wahab, Farahat, Kariuki, & El-Hiti, 2023). Additionally, Gabriele et al. (2011) developed novel approaches for synthesizing benzothiophene derivatives, which are structurally related, showcasing the versatility in synthetic methodologies for such compounds (Gabriele, Mancuso, Lupinacci, Veltri, Salerno, & Carfagna, 2011).
Neuroprotective Effects
Compounds structurally similar to this compound have been studied for their neuroprotective effects. Phuagphong et al. (2004) investigated T-588, a cognitive enhancer structurally related to the compound, and its protective effects against toxicity in astrocytes (Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004).
Properties
IUPAC Name |
(1S)-1-(5-chlorothiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVSEJRMIJWQN-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.